4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and aldehyde groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as pH, temperature, and solvent choice play a critical role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the aldehyde group may produce primary alcohols.
Scientific Research Applications
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde include other imidazoquinazoline derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N4O4 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C12H10N4O4/c1-4-13-8-9(16(4)2)11(19)7-6(10(8)18)12(20)15-5(3-17)14-7/h3,18-19H,1-2H3,(H,14,15,20) |
InChI Key |
CISWXCARXGLFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C(=C2N1C)O)N=C(NC3=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.